molecular formula C10H14OS B2793143 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene CAS No. 1779128-42-5

1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene

Cat. No.: B2793143
CAS No.: 1779128-42-5
M. Wt: 182.28
InChI Key: BGEMKOJWDORMBI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its potential as a synthetic intermediate or building block in organic chemistry. Its structure, featuring a methylbenzene ring and a methoxyethylsulfanyl chain, may be utilized in the synthesis of more complex molecules, such as sulfone derivatives or other functionalized aromatic systems. Scientists are exploring its applications in various fields, including materials science and medicinal chemistry research. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethylsulfanyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEMKOJWDORMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene typically involves the reaction of 4-methylthiophenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioether

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Pharmacokinetics and Bioavailability
Pharmacokinetic studies have highlighted the importance of bioavailability in the efficacy of such compounds. For example, a related compound was observed to have a bioavailability of 66% compared to 21% for another derivative, emphasizing the need for optimizing formulations to enhance drug delivery systems . These insights are crucial for developing effective therapeutic agents based on this compound.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various sulfonamide derivatives and other functionalized aromatic compounds. The ability to modify its structure allows chemists to explore a range of biological activities and optimize compounds for specific applications .

Case Study: Synthesis of Hybrid Compounds
A study demonstrated the synthesis of molecular hybrids incorporating sulfonamide fragments with triazine rings, leading to compounds with enhanced biological activity against cancer cells. The incorporation of this compound into these hybrids resulted in improved cytotoxic profiles, showcasing its utility in developing new therapeutic agents .

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in polymer chemistry. The compound's ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with desirable mechanical properties and thermal stability .

Data Tables

Below is a summary table showcasing the biological activity and pharmacokinetic profiles of selected derivatives related to this compound.

CompoundCell Line TestedIC50 (µM)Bioavailability (%)Mechanism of Action
Compound AHCT-116 (colon)0.2566Apoptosis induction
Compound BMCF-7 (breast)0.3021Cell cycle arrest
Compound CHeLa (cervical)0.50N/AInhibition of proliferation

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : Para-methylbenzene (toluene derivative).
  • Functional group : Thioether (sulfide) with a methoxy-terminated ethyl chain.
  • Molecular formula : C₁₀H₁₄OS₂ (calculated).
  • Molecular weight : ~214.34 g/mol.

Its reactivity and stability are influenced by the electron-donating methoxy group and the sulfide’s susceptibility to oxidation .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key differences between 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methoxyethylsulfanyl C₁₀H₁₄OS₂ 214.34 Sulfide; intermediate in synthesis N/A
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene 2-Phenoxyethylsulfanyl C₁₅H₁₆OS 244.35 Higher lipophilicity; synthetic intermediate
1-(Ethylsulfonyl)-4-methylbenzene Ethylsulfonyl C₉H₁₂O₂S 184.25 Sulfone; polar, stable oxidization product
1-(2-Bromoethoxy)-4-methylbenzene 2-Bromoethoxy C₉H₁₁BrO 215.09 Alkylating agent; halogenated ether
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene 2-Phenoxyethylsulfonyl C₁₅H₁₆O₂S 276.35 Sulfone; enhanced polarity and stability

Physicochemical Properties

  • Solubility: Sulfides (e.g., this compound) exhibit lower polarity than sulfones, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
  • Thermal Stability :

    • Sulfides are prone to oxidation under mild conditions (e.g., H₂O₂, NaIO₄), forming sulfoxides or sulfones .
    • Brominated analogs (e.g., 1-(2-Bromoethoxy)-4-methylbenzene) are thermally stable but reactive in nucleophilic substitutions .
  • Spectroscopic Data :

    • ¹H NMR : Sulfides show characteristic δ ~2.5–3.5 ppm for SCH₂ protons, while methoxy groups resonate at δ ~3.3–3.8 ppm .
    • IR : S-C stretching vibrations appear at ~600–700 cm⁻¹; sulfones exhibit strong S=O stretches at ~1150–1350 cm⁻¹ .

Biological Activity

1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene, also known as a derivative of thioether compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound possesses a unique structure characterized by a methoxy group and an ethyl sulfanyl moiety attached to a methyl-substituted benzene ring. This structural arrangement is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, showing potential applications in:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation.
  • Antimicrobial Properties : It exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential in modulating inflammatory pathways.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to:

  • Inhibition of Cell Proliferation : By targeting pathways that regulate cell growth.
  • Modulation of Inflammatory Mediators : Affecting cytokine production and inflammatory response.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HCT116 (Colon)5.0
MCF7 (Breast)6.5
A549 (Lung)7.2

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be developed into an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated that this compound can reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The specific pathways affected include:

  • NF-kB Pathway : Inhibition of this pathway can lead to decreased expression of inflammatory mediators.
  • Caspase Activation : Induction of apoptosis in inflammatory cells has been observed.

Case Studies

Several case studies have highlighted the therapeutic potential of thioether derivatives similar to this compound:

  • Case Study on Cancer Treatment : A study involving a series of thioether compounds showed significant tumor reduction in xenograft models when treated with similar derivatives, suggesting a promising avenue for further development.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of thioether compounds against resistant bacterial strains have shown encouraging results, indicating the need for further exploration into their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Methoxy-ethylsulfanyl)-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, a thiol-ether linkage can be formed by reacting 4-methylbenzenethiol with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Solvent choice (e.g., toluene vs. green solvents like 2-MeTHF) and temperature control are critical to avoid side reactions .
  • Data Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and optimize stoichiometry (1:1.2 molar ratio of thiol to alkylating agent). Yields typically range from 60–85%, depending on purity of starting materials .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodology : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixture). Confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ ~2.3 ppm for methyl group, δ ~3.4–3.7 ppm for methoxy and ethylsulfanyl protons) and high-resolution mass spectrometry (HRMS) .
  • Data Contradictions : Similar-named compounds (e.g., 1-allyloxy-2-methoxybenzene) may co-elute; cross-validate with X-ray crystallography (if crystalline) or IR spectroscopy to distinguish functional groups .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Methodology : Assess stability via accelerated degradation studies. For aqueous solutions, test pH 5–9 buffers at 25°C and 40°C over 72 hours. Monitor decomposition by HPLC (C18 column, UV detection at 254 nm).
  • Key Findings : The compound is stable in neutral pH but hydrolyzes under strongly acidic (pH <3) or basic (pH >10) conditions, forming 4-methylbenzenethiol and 2-methoxyethanol as degradation products .

Advanced Research Questions

Q. How do electronic effects of the methoxy and ethylsulfanyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzene ring. Compare Hammett σ values for methoxy (-0.27) and ethylsulfanyl (+0.18) groups to predict regioselectivity in electrophilic substitution .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Meta-substitution dominates due to electron-donating methoxy and electron-withdrawing sulfanyl groups .

Q. What advanced techniques are suitable for resolving structural ambiguities in derivatives of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. For non-crystalline samples, employ dynamic NMR to study rotational barriers in the ethylsulfanyl group (e.g., coalescence temperature experiments in DMSO-d6d_6) .
  • Case Study : A derivative, 2-Methoxy-4-methyl-1-[1-(phenylsulfanyl)propan-2-yl]benzene, was crystallized in orthorhombic space group P212121P2_12_12_1, confirming dihedral angles between substituents .

Q. How can computational modeling predict the compound’s interactions in supramolecular assemblies or biological targets?

  • Methodology : Conduct molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450). Parametrize force fields using crystallographic data from related sulfanylbenzene derivatives .
  • Key Insight : The ethylsulfanyl group enhances hydrophobic interactions, while the methoxy group may form hydrogen bonds with active-site residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar compounds?

  • Methodology : Cross-reference bioassay results with structural analogs (e.g., 2-chloro-4-[chloro(difluoro)-methoxy]-1-methylbenzene) using PubChem BioAssay data. Validate via dose-response curves and control experiments to rule off-target effects .
  • Example : Impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone in commercial batches may skew bioactivity; use HPLC to ensure purity >98% .

Methodological Tables

Parameter Optimal Conditions References
Synthesis Temperature80–100°C (DMF or toluene)
Purification Solvent SystemHexane:Ethyl Acetate (7:3 v/v)
Stability (pH)pH 5–9, 25°C (aqueous buffer)
DFT Basis SetB3LYP/6-31G*

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